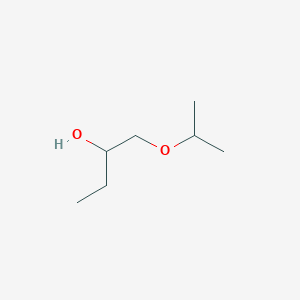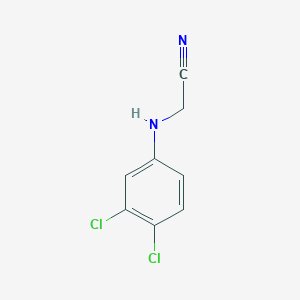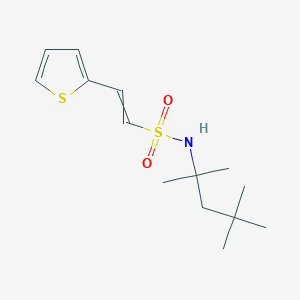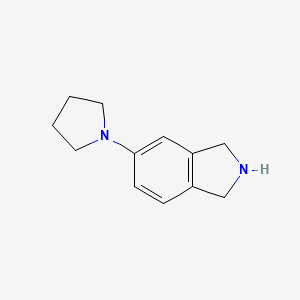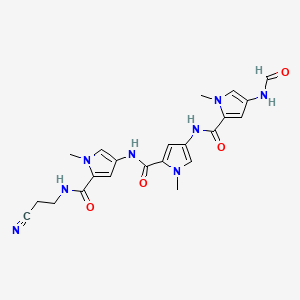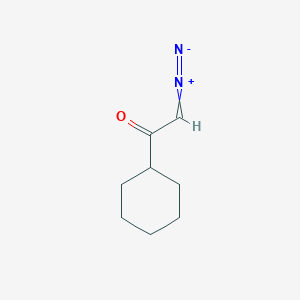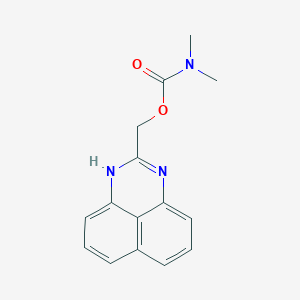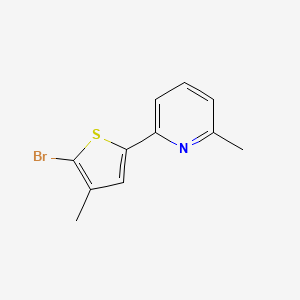![molecular formula C8H5N3O B8485196 Pyrido[2,3-b]pyrazine-7-carboxaldehyde](/img/structure/B8485196.png)
Pyrido[2,3-b]pyrazine-7-carboxaldehyde
描述
Pyrido[2,3-b]pyrazine-7-carboxaldehyde: is a heterocyclic compound with the molecular formula C₈H₅N₃O. It is a member of the pyridopyrazine family, which is known for its diverse biological activities and applications in various fields of science and industry. The compound features a fused ring system consisting of a pyridine ring and a pyrazine ring, with an aldehyde functional group at the 7th position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-b]pyrazine-7-carbaldehyde typically involves multicomponent reactions. One common method includes the condensation of appropriate aldehydes with amines and nitriles under controlled conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for pyrido[2,3-b]pyrazine-7-carbaldehyde are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound .
化学反应分析
Types of Reactions: Pyrido[2,3-b]pyrazine-7-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrido[2,3-b]pyrazine-7-carboxylic acid.
Reduction: Pyrido[2,3-b]pyrazine-7-methanol.
Substitution: Various substituted pyrido[2,3-b]pyrazine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Pyrido[2,3-b]pyrazine-7-carboxaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties .
Biology and Medicine: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the design and synthesis of potential therapeutic agents targeting various diseases .
Industry: In the industrial sector, pyrido[2,3-b]pyrazine-7-carbaldehyde is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific functional properties .
作用机制
The mechanism of action of pyrido[2,3-b]pyrazine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
相似化合物的比较
Pyrido[2,3-b]pyrazine: The parent compound without the aldehyde functional group.
Pyrido[2,3-b]pyrazine-7-carboxylic acid: The oxidized form of pyrido[2,3-b]pyrazine-7-carbaldehyde.
Pyrido[2,3-b]pyrazine-7-methanol: The reduced form of pyrido[2,3-b]pyrazine-7-carbaldehyde.
Uniqueness: Pyrido[2,3-b]pyrazine-7-carboxaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and allows for further chemical modifications.
属性
分子式 |
C8H5N3O |
|---|---|
分子量 |
159.14 g/mol |
IUPAC 名称 |
pyrido[2,3-b]pyrazine-7-carbaldehyde |
InChI |
InChI=1S/C8H5N3O/c12-5-6-3-7-8(11-4-6)10-2-1-9-7/h1-5H |
InChI 键 |
YZYQOEMPUOXDRT-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C2C(=N1)C=C(C=N2)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Bromo(nitro)methylidene]-1-methylimidazolidine](/img/structure/B8485125.png)
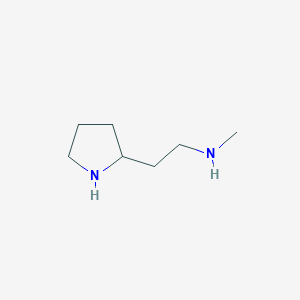

![Imidazo[1,2-a]pyridine,3-bromo-7-chloro-8-fluoro-](/img/structure/B8485138.png)
